molecular formula C11H12F3NO B3168133 N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine CAS No. 926255-72-3

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B3168133
CAS No.: 926255-72-3
M. Wt: 231.21 g/mol
InChI Key: OBEDSTOOTJPTGX-UHFFFAOYSA-N
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Description

N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine is a small-molecule scaffold featuring a cyclopropane ring fused to an amine group, with a benzyl substituent modified by a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring.

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-1-8(2-6-10)7-15-9-3-4-9/h1-2,5-6,9,15H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEDSTOOTJPTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropanamine moiety may contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological molecules. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine Not explicitly stated* ~243.25 (estimated) -OCF₃, cyclopropane High metabolic stability (inferred)
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine C₁₂H₁₅F₂NO₂ 243.25 -OCF₂H, -OCH₃ at meta position Enhanced solubility due to -OCH₃
N-{[4-(2-Methylpropyl)phenyl]methyl}cyclopropanamine C₁₄H₂₁N 203.32 Isobutyl (-CH₂CH(CH₃)₂) Discontinued; potential synthesis issues
N-{[4-(Propan-2-yl)phenyl]methyl}cyclopropanamine C₁₃H₁₉N 189.30 Isopropyl (-CH(CH₃)₂) Lower lipophilicity vs. fluorinated analogs
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine C₁₃H₁₆F₃NO 259.27 Cyclopentane ring (vs. cyclopropane) Increased ring flexibility

*Note: Molecular formula for the target compound is inferred as C₁₂H₁₄F₃NO based on analogs.

Functional Group Modifications

  • Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H) :
    The trifluoromethoxy group in the target compound offers greater electronegativity and steric bulk compared to the difluoromethoxy analog . This likely enhances resistance to oxidative metabolism, a critical factor in drug half-life.
  • Methoxy (-OCH₃) Addition :
    The compound in includes a meta-methoxy group, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Cyclopropane vs. Cyclopentane Rings

  • In contrast, the cyclopentane analog () offers greater flexibility, which could broaden target interactions but reduce selectivity .

Alkyl vs. Fluorinated Substituents

  • Isobutyl/Isopropyl Groups (): These non-fluorinated analogs exhibit lower electronegativity and lipophilicity, making them less suitable for targets requiring strong hydrophobic interactions. Their discontinuation () may reflect challenges in stability or biological activity .

Research Implications and Limitations

  • Metabolic Stability: The trifluoromethoxy group likely confers superior metabolic stability over non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
  • Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies comparing binding affinities (e.g., IC₅₀ values) across analogs are needed.

Biological Activity

N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, pharmacokinetics, and applications in research and medicine.

Target Enzyme : The primary target of this compound is human soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of epoxides, converting them to diols. By inhibiting sEH, the compound can influence various metabolic pathways related to fatty acid metabolism.

Mode of Action : The compound binds to the active site of sEH, forming stable interactions that inhibit its function. This inhibition leads to an increase in levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory and vasodilatory effects.

This compound exhibits several significant biochemical properties:

  • Lipophilicity : The trifluoromethoxy group enhances the compound's lipophilicity, suggesting good absorption and distribution characteristics within biological systems.
  • Stability : Studies indicate that the compound maintains its inhibitory activity over extended periods under various conditions, which is critical for its potential therapeutic use.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling : By modulating signaling pathways mediated by EETs, the compound can influence gene expression and cellular metabolism.
  • Inflammation and Blood Pressure : Inhibition of sEH has been associated with decreased inflammation and lower blood pressure, making it a candidate for therapeutic applications in cardiovascular diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable characteristics:

  • Absorption and Distribution : Its lipophilic nature indicates that it may be well-absorbed and distributed throughout the body.
  • Dosage Effects : Animal studies show that lower doses effectively inhibit sEH without significant adverse effects, highlighting its potential for safe therapeutic use.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It is explored as a potential lead compound for developing new drugs targeting sEH and related pathways.
  • Biological Assays : The compound serves as a probe for studying enzyme interactions and cellular mechanisms influenced by EETs.
  • Specialty Chemicals Production : Its unique properties make it useful in synthesizing specialty chemicals with enhanced stability or reactivity .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers found that administration in animal models resulted in significant reductions in inflammatory markers. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cardiovascular Implications

Another investigation focused on the compound's impact on blood pressure regulation. Results indicated that inhibition of sEH led to vasodilation and reduced blood pressure in hypertensive animal models, suggesting its viability as a treatment for hypertension.

Summary Table of Biological Activity

PropertyDescription
TargetHuman soluble epoxide hydrolase (sEH)
Mode of ActionInhibition of fatty acid metabolism via EET modulation
LipophilicityEnhanced due to trifluoromethoxy group
StabilityMaintains activity over extended periods
Dosage EffectsEffective at lower doses with minimal side effects
Research ApplicationsDrug development, biological assays, specialty chemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine
Reactant of Route 2
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N-{[4-(trifluoromethoxy)phenyl]methyl}cyclopropanamine

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